2-Amino-4,6-dichlorotriazine chemical properties and structure
2-Amino-4,6-dichlorotriazine chemical properties and structure
An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine
For researchers, scientists, and professionals in drug development, 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0) is a pivotal intermediate compound.[1] Its unique trifunctional character, derived from a stable triazine core, two highly reactive chlorine atoms, and a versatile amino group, makes it an essential building block in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.
Chemical Structure and Reactivity
2-Amino-4,6-dichlorotriazine is a heterocyclic compound built upon a 1,3,5-triazine ring.[1] Its structure features two chlorine atoms at the 4 and 6 positions and an amino group at the 2 position.[1][3]
The key to its synthetic utility lies in the differential reactivity of these functional groups:
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Reactive Chlorine Atoms : The chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. Reaction conditions can be carefully controlled to achieve either selective monosubstitution or complete disubstitution, offering significant synthetic flexibility.[2]
-
Functional Amino Group : The amino group at the 2-position provides another site for chemical modification.[1] It can undergo typical reactions of primary amines, such as acylation and alkylation, enabling further molecular elaboration to refine pharmacological properties like solubility, binding affinity, and metabolic stability.[1][2]
This combination of reactive sites allows chemists to introduce a diverse range of substituents, making it a valuable scaffold in the construction of novel drug candidates, including anticancer, antiviral, and anti-inflammatory agents.[1]
Chemical and Physical Properties
The physicochemical properties of 2-Amino-4,6-dichlorotriazine are summarized below. It typically appears as a white to off-white crystalline solid or powder.[1][3]
| Property | Value | Citations |
| CAS Number | 933-20-0 | [1][4][5][6] |
| Molecular Formula | C₃H₂Cl₂N₄ | [1][4][6][7] |
| Molecular Weight | 164.98 g/mol | [1][4][5][7] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 235-242 °C | [1][5][6] |
| Boiling Point | 428.8 ± 28.0 °C at 760 mmHg (Predicted) | [5][6][8] |
| Density | 1.7 ± 0.1 g/cm³ | [5][6] |
| Solubility | Sparingly soluble in water; Soluble in warm methanol and dioxane. | [3] |
| pKa | 2.28 ± 0.10 (Predicted) | [3] |
| LogP | 0.47 | [5] |
Experimental Protocols
The synthesis of 2-Amino-4,6-dichlorotriazine is primarily achieved through the controlled reaction of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) with an ammonia source. The differential reactivity of the chlorine atoms at various temperatures is key to achieving selective substitution.[9]
Protocol: Synthesis from Cyanuric Chloride and Ammonia
This protocol is based on the nucleophilic substitution of one chlorine atom on the cyanuric chloride ring.
Materials and Equipment:
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ammonia source (e.g., liquid ammonia[10] or ammonium hydroxide solution[3][8])
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF)[10], Dichloromethane (DCM)[3][8])
-
Diglyme (optional, co-solvent)[10]
-
Reaction vessel with stirring mechanism and cooling bath
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup : Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., THF or DCM) in a reaction vessel equipped with a stirrer and cool the solution to 0°C using an ice bath.[3][8][10]
-
Nucleophile Addition : Add the ammonia source (e.g., liquid ammonia or an equimolar amount of ammonium hydroxide solution) dropwise to the stirred solution.[3][8][10] It is crucial to maintain a low temperature (typically between 0°C and 15°C) during the addition to prevent over-reaction and the formation of di- or tri-substituted byproducts.[9][10]
-
Reaction Monitoring : Stir the mixture for a designated period (e.g., one hour) at low temperature, then allow it to warm to room temperature while continuing to stir.[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the resulting suspension is filtered to remove any precipitated salts (e.g., ammonium chloride).[10] The filtrate is then concentrated under reduced pressure.[10]
-
Purification : The crude product is typically purified by pouring the concentrated filtrate into ice water to precipitate the solid product, which is then collected by filtration, washed with water, and dried.[10] Alternatively, for higher purity, flash column chromatography can be employed using a solvent system such as ethyl acetate/dichloromethane.[3][8] A high yield (up to 99%) of 2-Amino-4,6-dichloro-s-triazine can be obtained.[8]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to 2-Amino-4,6-dichlorotriazine.
Caption: Synthetic pathway of 2-Amino-4,6-dichlorotriazine.
Caption: Experimental workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. aschemicals.com [aschemicals.com]
- 5. 2-Amino-4,6-dichlorotriazine | CAS#:933-20-0 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-4,6-dichloro-1,3,5-triazine = 96 933-20-0 [sigmaaldrich.com]
- 8. 2-Amino-4,6-dichlorotriazine | 933-20-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
